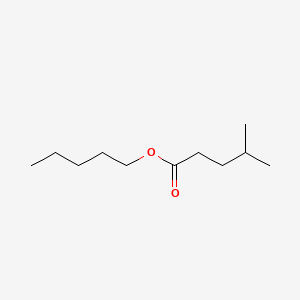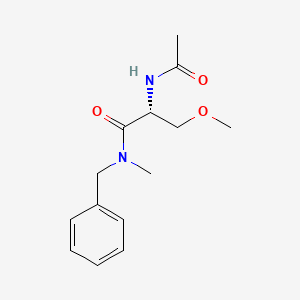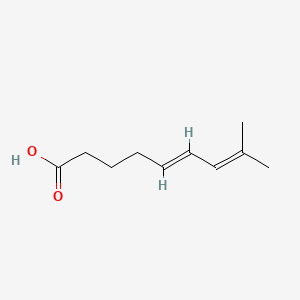
Capsaicin-5,7-dienoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capsaicin-5,7-dienoic Acid is a compound derived from the Capsicum genus, which includes chili peppers. This compound is known for its pungent properties and is a significant component in the study of pain mechanisms and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
Capsaicin-5,7-dienoic Acid can be synthesized through various chemical reactions. One common method involves the use of hydroxypropyl-beta-cyclodextrin encapsulation, which enhances its solubility and bioavailability . The synthesis typically involves magnetic stirring and characterization using ultraviolet absorption spectrometry, infrared spectroscopy, and differential scanning calorimetry .
Industrial Production Methods
Industrial production of this compound often involves extraction from Capsicum fruits. The extraction process has been refined over time to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for characterization and quality control .
化学反応の分析
Types of Reactions
Capsaicin-5,7-dienoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Capsaicin-5,7-dienoic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Industry: Utilized in the production of topical analgesics and other pharmaceutical formulations.
作用機序
The mechanism of action of Capsaicin-5,7-dienoic Acid involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects. The compound induces a temporary hypersensitivity reaction, altering pain mechanisms through the loss of membrane potential and changes in neurotrophic factor transport .
類似化合物との比較
Capsaicin-5,7-dienoic Acid is unique compared to other similar compounds due to its specific interaction with the TRPV1 receptor and its potent analgesic properties. Similar compounds include:
Dihydrocapsaicin: Another major capsaicinoid with similar pungency but differing in the saturation of the acyl group.
Nordihydrocapsaicin: A less potent capsaicinoid with a shorter acyl chain.
Homodihydrocapsaicin: Similar to dihydrocapsaicin but with a longer acyl chain.
These compounds share structural similarities but differ in their biological activities and potency, highlighting the unique properties of this compound.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
(5E)-8-methylnona-5,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3,5,7H,4,6,8H2,1-2H3,(H,11,12)/b5-3+ |
InChIキー |
NOHAQBDIONGKRO-HWKANZROSA-N |
異性体SMILES |
CC(=C/C=C/CCCC(=O)O)C |
正規SMILES |
CC(=CC=CCCCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


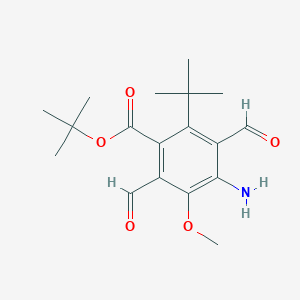
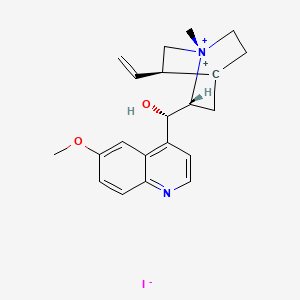
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)



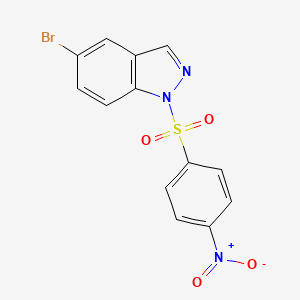
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
